molecular formula C20H13FN2O3S B11352633 6-fluoro-4-oxo-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)-4H-chromene-2-carboxamide

6-fluoro-4-oxo-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)-4H-chromene-2-carboxamide

Cat. No.: B11352633
M. Wt: 380.4 g/mol
InChI Key: BKFCRCOYRYEREP-UHFFFAOYSA-N
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Description

6-fluoro-4-oxo-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-4-oxo-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a suitable phenol derivative and an aldehyde under acidic or basic conditions.

    Amide Formation: The carboxylic acid group on the chromene core can be converted to the corresponding amide by reacting with pyridin-2-ylamine and thiophen-2-ylmethylamine in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group in the chromene core can yield the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs targeting specific diseases such as cancer, inflammation, and neurodegenerative disorders.

    Biological Studies: The compound can be used to study its effects on various biological pathways and molecular targets.

    Chemical Biology: It can serve as a tool compound to investigate the role of chromene derivatives in biological systems.

    Industrial Applications: Potential use in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 6-fluoro-4-oxo-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)-4H-chromene-2-carboxamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The fluorine atom and the chromene core may play crucial roles in binding to these targets and modulating their activity. Further studies are needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4H-chromene-2-carboxamide derivatives: These compounds share the chromene core and amide functionality but may differ in the substituents attached to the core.

    Fluorinated chromenes: Compounds with fluorine atoms at different positions on the chromene ring.

    Pyridinyl and thiophenyl derivatives: Compounds containing pyridine and thiophene rings with various substitutions.

Uniqueness

6-fluoro-4-oxo-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)-4H-chromene-2-carboxamide is unique due to the specific combination of functional groups and substituents, which may confer distinct biological activities and chemical properties. The presence of the fluorine atom, pyridine, and thiophene rings, along with the chromene core, makes it a versatile compound for various applications.

Properties

Molecular Formula

C20H13FN2O3S

Molecular Weight

380.4 g/mol

IUPAC Name

6-fluoro-4-oxo-N-pyridin-2-yl-N-(thiophen-2-ylmethyl)chromene-2-carboxamide

InChI

InChI=1S/C20H13FN2O3S/c21-13-6-7-17-15(10-13)16(24)11-18(26-17)20(25)23(12-14-4-3-9-27-14)19-5-1-2-8-22-19/h1-11H,12H2

InChI Key

BKFCRCOYRYEREP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N(CC2=CC=CS2)C(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)F

Origin of Product

United States

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